molecular formula C10H8ClN B8012081 4-CHloro-8-methylisoquinoline

4-CHloro-8-methylisoquinoline

Cat. No.: B8012081
M. Wt: 177.63 g/mol
InChI Key: IZEXXOKTBGNRSA-UHFFFAOYSA-N
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Description

4-Chloro-8-methylisoquinoline is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-8-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to produce isoquinoline derivatives . Another method involves the use of metal catalysts or catalyst-free processes in water, which offer environmentally friendly alternatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-methylisoquinoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline N-oxides, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

4-Chloro-8-methylisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-8-methylisoquinoline involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or bind to DNA, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-8-methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and methyl groups influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-chloro-8-methylisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-3-2-4-8-9(7)5-12-6-10(8)11/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEXXOKTBGNRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NC=C(C2=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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